

DM21 vs. Traditional Functionals: A Comparative Guide for Kinetics

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Compound of Interest

Compound Name: DM21

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The deep learning-based density functional, **DM21**, demonstrates competitive and often superior performance for kinetic calculations compared to many traditional functionals. However, its advantage is nuanced and depends on the specific chemical system, with traditional functionals still offering robust and reliable alternatives.

For researchers, scientists, and drug development professionals relying on accurate predictions of reaction rates and barrier heights, the choice of density functional is critical. This guide provides an objective comparison of the **DM21** functional with established traditional functionals for kinetics, supported by experimental data and detailed methodologies.

Performance on Key Kinetics Benchmarks

The performance of a density functional in kinetics is primarily assessed by its ability to accurately predict reaction barrier heights. Several benchmark datasets, derived from high-level theoretical calculations or experimental data, are used for this purpose. The General Main Group Thermochemistry, Kinetics, and Noncovalent Interactions (GMTKN55) database is a comprehensive benchmark that includes subsets specifically focused on reaction barrier heights.

A key metric for evaluating performance is the Mean Absolute Error (MAE), which represents the average deviation of the calculated barrier heights from the benchmark values. A lower MAE indicates higher accuracy.

Functional	Functional Type	GMTKN55 (Overall) MAE (kcal/mol)	BH76 Subset (Barrier Heights) MAE (kcal/mol)
DM21	Machine-Learned	1.5	Data not yet available in comparative studies
ω B97X-V	Range-Separated Hybrid GGA	~2.0 - 3.0	~1.5 - 2.5
M06-2X	Hybrid Meta-GGA	~2.5 - 3.5	~1.5 - 2.5
B3LYP	Hybrid GGA	~4.0 - 5.0	~3.0 - 4.0
SCAN	Meta-GGA	3.6	~3.0 - 4.0

Note: The MAE values for traditional functionals are approximate ranges compiled from various studies on the GMTKN55 benchmark and its subsets. Direct comparative studies of **DM21** on the BH76 subset are not yet widely published.

As indicated in the table, **DM21** shows a remarkable performance on the overall GMTKN55 benchmark, with a reported MAE of 1.5 kcal/mol. This is a significant improvement over the widely used SCAN meta-GGA functional, which has an MAE of 3.6 kcal/mol. For kinetics, the BH76 subset of GMTKN55 is a critical test. While direct, extensive comparisons of **DM21** on this specific subset are still emerging, its strong overall performance suggests it is a promising functional for barrier height calculations.

Traditional functionals like ω B97X-V and M06-2X are well-established for their accuracy in kinetic predictions. They typically exhibit low MAEs on kinetics-focused benchmarks. For instance, in a study on transition metal barrier heights, ω B97X-V and M06-2X were among the top performers. B3LYP, a workhorse functional in computational chemistry, generally shows larger errors for barrier heights compared to more modern functionals specifically parameterized for kinetics.

Experimental and Computational Protocols

The accuracy of any benchmark study relies on the quality of its reference data and the rigor of its computational methodology.

GMTKN55 Benchmark Suite

The GMTKN55 database is a comprehensive collection of benchmark sets for general main group thermochemistry, kinetics, and noncovalent interactions.

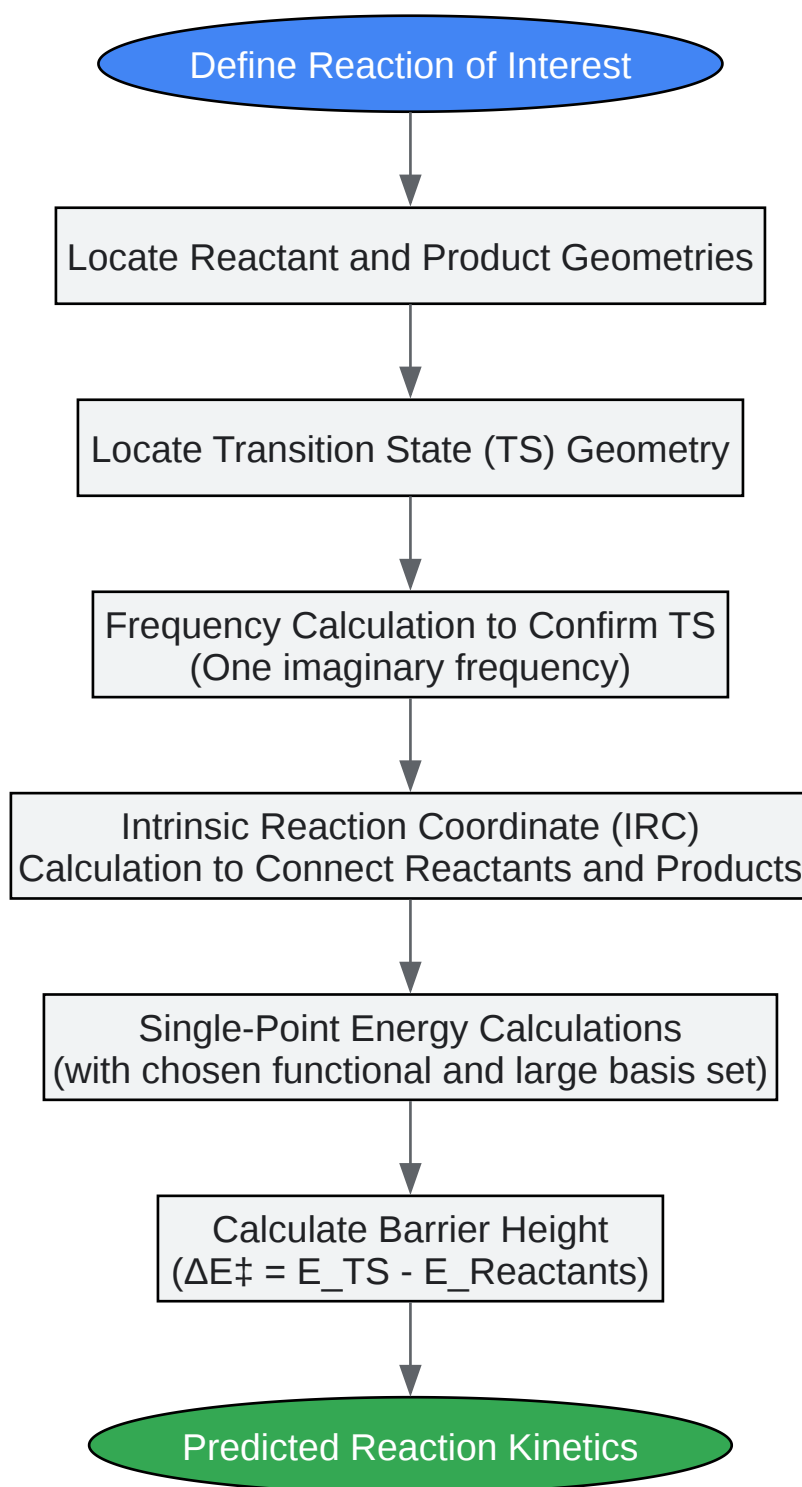
Experimental Protocol: The reference data for the kinetics subsets within GMTKN55, such as the BH76 dataset, are primarily derived from high-level theoretical calculations, specifically W1 and W2 theories. These methods aim for "chemical accuracy," which is generally considered to be within 1 kcal/mol of experimental results. For some reactions, the reference values are obtained from experimental measurements, which are then back-corrected to obtain the vibrationless barrier height. The original experimental data can be found in the publications cited within the supplementary information of the main GMTKN55 paper.

Computational Protocol: The computational protocol for evaluating density functionals on the GMTKN55 benchmark is standardized to ensure fair comparisons.

- **Geometries:** Single-point energy calculations are performed on fixed geometries provided with the benchmark set. These geometries are typically optimized at a lower level of theory.
- **Basis Set:** A large, flexible basis set is used to minimize basis set incompleteness error. The def2-QZVP basis set is commonly employed.
- **Software:** Any standard quantum chemistry software package can be used, with calculations typically performed using programs like Gaussian, ORCA, or Turbomole.

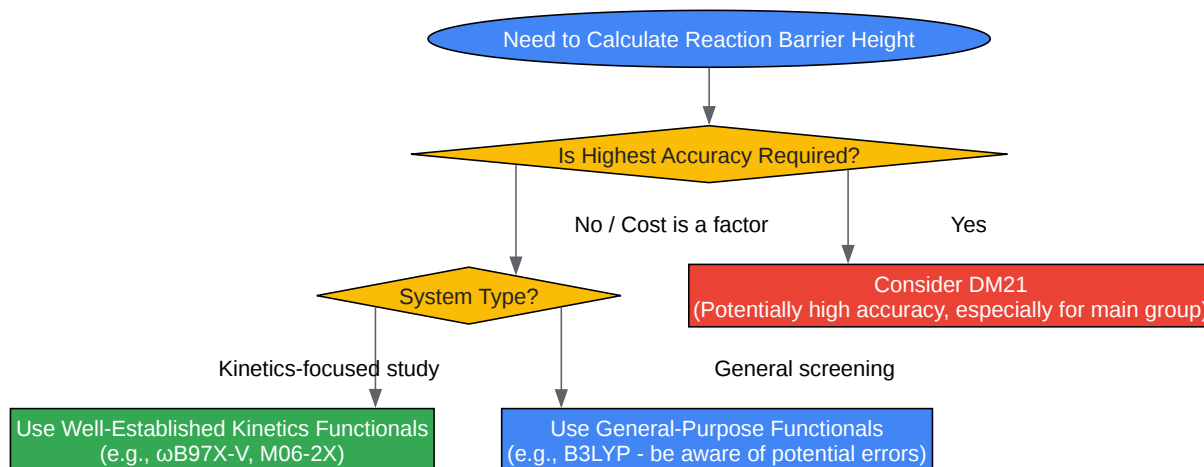
Signaling Pathways and Workflow Diagrams

To visualize the process of selecting and evaluating a density functional for kinetic studies, the following diagrams are provided.



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Computational workflow for determining reaction barrier heights.



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Decision logic for selecting a density functional for kinetics.

Conclusion

The machine-learned **DM21** functional represents a significant advancement in the field of density functional theory and shows great promise for the accurate prediction of chemical kinetics. Its performance on the comprehensive GMTKN55 benchmark is impressive, suggesting it can outperform many traditional functionals.

However, for researchers and professionals in drug development, the choice of functional should be guided by a balance of accuracy, computational cost, and the specific nature of the chemical system under investigation. Well-established traditional functionals, such as ωB97X-V and M06-2X, continue to be reliable and accurate choices for kinetic studies and have the advantage of being extensively validated across a wide range of chemical space. For routine calculations or initial screenings where computational cost is a major consideration, functionals like B3LYP can still be valuable, provided their potential for larger errors in barrier heights is acknowledged.

As more extensive and direct comparative studies of **DM21** on kinetics-specific benchmarks become available, its position relative to the best traditional functionals will become clearer. For now, it stands as a powerful new tool in the computational chemist's arsenal for understanding and predicting the kinetics of chemical reactions.

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